Benzyl 2-(oxiran-2-yl)acetate
CAS No.:
Cat. No.: VC18645796
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O3 |
---|---|
Molecular Weight | 192.21 g/mol |
IUPAC Name | benzyl 2-(oxiran-2-yl)acetate |
Standard InChI | InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Standard InChI Key | WHGRMPDLBKOMMA-UHFFFAOYSA-N |
Canonical SMILES | C1C(O1)CC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Benzyl 2-(oxiran-2-yl)acetate is systematically named benzyl 2-(5-oxooxolan-2-yl)acetate under IUPAC nomenclature . Its molecular formula, C₁₃H₁₄O₄, reflects a hybrid structure comprising a tetrahydrofuran-derived epoxide (oxiran-2-yl) and a benzyl acetate moiety. Key identifiers include:
The compound’s stereochemistry is defined by the oxirane ring, which adopts a non-planar conformation due to ring strain . Computational analyses predict a hydrogen bond acceptor count of 4 and a rotatable bond count of 5, suggesting moderate flexibility .
Table 1: Physicochemical Properties of Benzyl 2-(Oxiran-2-yl)Acetate
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 234.25 g/mol | PubChem |
XLogP3 | 1.6 | PubChem |
Hydrogen Bond Acceptors | 4 | PubChem |
Rotatable Bonds | 5 | PubChem |
Exact Mass | 234.0892 Da | PubChem |
Synthetic Methodologies
Epoxide-Ester Coupling via Epichlorohydrin
A widely reported synthesis involves the reaction of epichlorohydrin with benzylamine derivatives. For instance, N-methylbenzylamine reacts with epichlorohydrin in tetrahydrofuran (THF) under superbasic conditions (LiDA-KOR) to form intermediates, which are subsequently acetylated to yield the target compound . This method achieves 60% yield after column chromatography , with diastereoselectivity confirmed by ¹H NMR (δ 3.64–2.32 ppm) .
Oxone-Mediated Oxidation
Alternative routes employ Oxone (potassium peroxymonosulfate) to oxidize allylic alcohols to epoxides. In one protocol, benzyl 2-methyl-3-(oxiran-2-yl)propanoate is synthesized via oxidation of a precursor allyl ester, followed by extraction with dichloromethane . This method emphasizes pH control (7.25–7.50) to minimize side reactions .
Table 2: Comparison of Synthetic Approaches
Method | Reagents | Yield | Key Advantage |
---|---|---|---|
Epichlorohydrin Coupling | LiDA-KOR, THF, −78°C | 60% | High diastereoselectivity |
Oxone Oxidation | Oxone, NaOH, 0°C | ~50% | Scalability |
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): Signals at δ 7.37–7.21 ppm (benzyl aromatic protons), δ 3.64–3.07 ppm (epoxide and acetate methylene groups), and δ 2.81–2.32 ppm (oxolane protons) .
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HRMS (ESI): Observed [M + H]⁺ at m/z 234.0892, matching the theoretical mass .
Reactivity and Applications
Ring-Opening Reactions
The epoxide ring undergoes nucleophilic attack by amines, alcohols, and thiols, enabling the synthesis of β-amino alcohols and polyether derivatives . For example, reaction with piperidine yields N-benzyl-2-(2-oxopiperidin-1-yl)acetamide, a precursor to bioactive molecules .
Polymer Chemistry
Benzyl 2-(oxiran-2-yl)acetate serves as a comonomer in poly(l-lactic acid) functionalization, introducing carboxylic acid groups for biodegradability enhancement .
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